molecular formula C18H28O2 B1662396 9,12-Octadecadiynoic acid CAS No. 2012-14-8

9,12-Octadecadiynoic acid

Cat. No. B1662396
CAS RN: 2012-14-8
M. Wt: 276.4 g/mol
InChI Key: KDYILQLPKVZDGB-UHFFFAOYSA-N
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Description

9,12-Octadecadiynoic acid, also known as ODYA or Ro 3-1314, is a compound with the empirical formula C18H28O2 and a molecular weight of 276.41 . It is a doubly unsaturated fatty acid that occurs widely in plant glycosides . It is an essential fatty acid in mammalian nutrition and is used in the biosynthesis of prostaglandins and cell membranes . It is also known to be a potent cyclooxygenase and lipoxygenase inhibitor .


Molecular Structure Analysis

The molecular structure of 9,12-Octadecadiynoic acid consists of 18 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 280.445 Da .


Chemical Reactions Analysis

9,12-Octadecadiynoic acid has been found to be a more effective inhibitor of cyclooxygenase-1 than of 15-lipoxygenase when used at a concentration of 48 μM . This suggests that it may play a role in the regulation of these enzymes, which are involved in the metabolism of arachidonic acid, a key component of cell membranes .


Physical And Chemical Properties Analysis

9,12-Octadecadiynoic acid is a crystalline substance . It has a melting point range of 45-46 °C . The compound is slightly soluble in water .

Safety And Hazards

9,12-Octadecadiynoic acid should be handled with care to avoid contact with skin and eyes . It should not be ingested, and inhalation should be avoided . In case of contact, the affected area should be washed with soap and plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

octadeca-9,12-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,8,11-17H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYILQLPKVZDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCC#CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173935
Record name 9A-12a-octadecadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,12-Octadecadiynoic acid

CAS RN

2012-14-8
Record name 9,12-Octadecadiynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2012-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9a-12a-Octadecadiynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9A-12a-octadecadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
TC Chen, HR Chao, CY Wu, YR Lai, CH Chen… - International Journal of …, 2021 - mdpi.com
Human breast milk lipids have major beneficial effects: they promote infant early brain development, growth and health. To identify the relationship between human breast milk lipids …
Number of citations: 5 www.mdpi.com
M Hamberg - Biochimica et Biophysica Acta (BBA)-Lipids and Lipid …, 1987 - Elsevier
(1) 12-Keto-13-hydroxy-9(Z)-octadecenoic acid formed from 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid in the presence of corn hydroperoxide isomerase was found to be …
Number of citations: 150 www.sciencedirect.com
DH Nugteren, E Christ-Hazelhof - Prostaglandins, 1987 - Elsevier
… 10E, 12Zoctadecatrienoic acid, appeared to be by far the most active, with a potency approaching that of the best synthetic inhibitors such as indomethacin or 9-12-octadecadiynoic acid…
Number of citations: 119 www.sciencedirect.com
Y Chen, C Ma, L Liu, J He, C Zhu, F Zheng… - Aging (Albany …, 2021 - ncbi.nlm.nih.gov
Rheumatoid arthritis (RA) is an autoimmune disease described by joint destruction, synovitis and pannus formation. The gut microbiota acts as an environmental factor that plays an …
Number of citations: 27 www.ncbi.nlm.nih.gov
JFG Vliegenthart, GA Veldink… - … reactions of metal …, 1995 - dspace.library.uu.nl
Lipoxygenase-1 from soybeansis known to accepta fairly wide range ofsubstrates, deviating fromnaturallyoccurringsubstrateslike9Z, 12Z-octadecadienoicacid (linoleicacid) and9Z, 12Z, …
Number of citations: 2 dspace.library.uu.nl
GA Veldink, WF Nieuwenhuizen… - … Reactions of Metal …, 1995 - academia.edu
Lipoxygenase-1 from soybeansis known to accepta fairly wide range ofsubstrates, deviating fromnaturallyoccurringsubstrateslike9Z, 12Z-octadecadienoicacid (linoleicacid) and9Z, 12Z, …
Number of citations: 3 www.academia.edu
HM Walborsky, RH Davis… - Journal of the American …, 1951 - ACS Publications
As a prerequisite to the anticipated preparation of material tagged with isotopic carbon in specific positions, a total synthesis of linoleic acid was designed and carried to successful …
Number of citations: 68 pubs.acs.org
DL Luthria, H Sprecher - Biochimica et Biophysica Acta (BBA)-Lipids and …, 1994 - Elsevier
In order to determine how dietary linoleate is metabolized, rats were maintained on a chemically defined diet containing 1.6% ethyl linoleate. After 5 weeks the linoleate was replaced by …
Number of citations: 13 www.sciencedirect.com
DL Luthria, H Sprecher - Lipids, 1993 - Wiley Online Library
Several types of unsaturated fatty acid methyl esters were converted into 4,4‐dimethyloxazoline (DMOX) derivatives and analyzed by mass spectrometry to further evaluate the …
Number of citations: 70 aocs.onlinelibrary.wiley.com
M Buszewska-Forajta, R Bujak… - … of Pharmaceutical and …, 2015 - Elsevier
The automated mass spectral deconvolution and identification system (AMDIS) is a modern analytical tool, mostly used as a data processing method in environmental studies. The most …
Number of citations: 21 www.sciencedirect.com

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